6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

COX-2 inhibitor anti-inflammatory pyrimidine-thiazole hybrid

Procure 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034620-92-1) as a regioisomerically defined fragment (MW 236.25 g/mol) for FBLD campaigns targeting COX-2 or ATP-binding kinase pockets. The 4-methylthiazole geometry dictates a unique conformational preference; this species is NOT interchangeable with the 5-methyl or des-methyl analogs. Use as a scaffold-matched negative control alongside Thiazovivin/DC120 in kinase panels, a seed for R-group enumeration in SBDD, or a matched set with its regioisomers to map steric tolerance. High-purity (>95%) batch essential for reproducible biophysical validation.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 2034620-92-1
Cat. No. B2462306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide
CAS2034620-92-1
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C9H8N4O2S/c1-5-3-16-9(12-5)13-8(15)6-2-7(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15)
InChIKeyQYDFQZBYOANILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034620-92-1) – Core Structural Identity and Inherent Physicochemical Ceiling


6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034620-92-1) is a heterocyclic small molecule featuring a 6-hydroxypyrimidine-4-carboxamide core linked to a 4-methylthiazol-2-yl substituent. This scaffold is frequently explored in medicinal chemistry for its potential to engage ATP-binding pockets in kinases or to interact with inflammatory pathway enzymes such as COX-2 [1]. Physicochemically, the compound has a molecular weight of 236.25 g/mol and the molecular formula C₉H₈N₄O₂S, which places it well within lead-like space, but its modest size also restricts the opportunity for extensive substituent-driven selectivity optimization compared to larger, elaborated analogs . Any procurement or research decision must therefore account for the fact that the compound’s baseline properties are indistinguishable from numerous close structural relatives, and differentiation can only emerge from functional assays performed under identical or directly comparable conditions.

Why 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs – The Methyl-Thiazole Specificity Gap


The presence and position of the methyl group on the thiazole ring fundamentally dictate the compound's molecular recognition profile. In closely related pyrimidine‑thiazole carboxamide series, relocation of the methyl substituent from the 4‑position to the 5‑position (e.g., 6‑hydroxy‑N‑(5‑methylthiazol‑2‑yl)pyrimidine‑4‑carboxamide, CAS 2034361‑20‑9) alters both the steric contour and the electrostatic potential around the thiazole nitrogen, which is often a critical hydrogen‑bond acceptor in target binding [1]. Although no direct head‑to‑head biochemical data for these two regioisomers are publicly available, analogous SAR campaigns on pyrimidine‑thiazole kinase inhibitors have demonstrated that repositioning a single methyl group can shift kinase selectivity profiles or reduce COX‑2 inhibitory potency by more than an order of magnitude [2]. Therefore, procurement of the 4‑methyl regioisomer is not interchangeable with the 5‑methyl variant or with the des‑methyl parent compound (6‑hydroxy‑N‑(thiazol‑2‑yl)pyrimidine‑4‑carboxamide), as each regioisomer is expected to occupy a distinct point in chemical space with potentially divergent biological outcomes.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide – Assay-Linked Comparator Data


COX-2 Inhibition Potency Comparison: 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide vs. Celecoxib and Structurally Distinct Pyrimidine-Thiazole Hybrids

6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide was reported to exhibit COX‑2 inhibitory activity with an IC₅₀ value comparable to that of the clinically approved COX‑2 inhibitor celecoxib (IC₅₀ ≈ 0.03 μM under the same assay configuration) . This places the compound in a potency range that is competitive with established anti‑inflammatory agents. However, when benchmarked against optimized pyrimidine‑thiazole hybrids described by Abdel‑Aziz et al. (2022), several of which achieve dual COX‑2/sEH inhibition with COX‑2 IC₅₀ values as low as 0.12 μM, the target compound’s single‑target profile and structural simplicity may represent either an advantage (reduced off‑target risk) or a limitation (lack of dual pharmacology) depending on the therapeutic hypothesis [1]. The critical caveat is that the reported IC₅₀ comparison originates exclusively from aggregated vendor‑hosted data on excluded sources (BenchChem) and has not been independently reproduced in peer‑reviewed literature; consequently, this evidence must be classified as Supporting rather than Direct head‑to‑head comparison.

COX-2 inhibitor anti-inflammatory pyrimidine-thiazole hybrid

Kinase Selectivity Landscape: Absence of Evidence vs. Structurally Related Pyrimidine-Thiazole Kinase Inhibitors

No kinase inhibition data—neither potency nor selectivity profiles—have been publicly disclosed for 6‑hydroxy‑N‑(4‑methylthiazol‑2‑yl)pyrimidine‑4‑carboxamide in any peer‑reviewed publication, patent, or authoritative database. This stands in stark contrast to closely related pyrimidine‑thiazole carboxamides such as Thiazovivin (CAS 1226056‑71‑8), a well‑characterized ROCK inhibitor with an IC₅₀ of approximately 0.5 μM [1], and DC120, a potent AKT kinase inhibitor with an EC₅₀ in the low nanomolar range [2]. For researchers or procurement officers selecting among pyrimidine‑thiazole building blocks, this evidentiary gap means that no data‑supported claim can be made regarding the target compound’s kinase inhibition potential, selectivity window, or safety liability relative to these validated comparators. Any assumption of kinase activity based on scaffold similarity constitutes class‑level inference that is insufficient for evidence‑based selection.

kinase inhibitor selectivity pyrimidine-thiazole scaffold

Anticancer Cytotoxicity: Vendor-Claimed Activity vs. Established Pyrimidine-Thiazole Antitumor Agents

Vendor aggregation pages (excluded source BenchChem) claim that 6‑hydroxy‑N‑(4‑methylthiazol‑2‑yl)pyrimidine‑4‑carboxamide exhibits in vitro cytotoxicity against HepG2 (human hepatocellular carcinoma) and PC12 (rat pheochromocytoma) cell lines . No numerical IC₅₀ or GI₅₀ values, dose‑response curves, or selectivity indices versus non‑transformed cell lines are provided. In the broader pyrimidine‑thiazole carboxamide family, Abdel‑Aziz et al. (2022) reported that certain hybrid compounds demonstrate selective cytotoxicity against MCF‑7 breast cancer cells with IC₅₀ values below 10 μM while sparing normal fibroblasts, establishing a meaningful selectivity benchmark [1]. The target compound’s claimed anticancer activity remains unvalidated and unquantified, falling below the evidentiary threshold required for procurement decisions in oncology drug discovery programs.

anticancer cytotoxicity HepG2 PC12

Physicochemical and ADME Property Comparison: Lead-Like Parameters vs. Optimized Drug Candidates

The target compound possesses a molecular weight of 236.25 g/mol, a topological polar surface area (tPSA) of approximately 96 Ų (estimated), and one hydrogen‑bond donor (6‑OH) plus four hydrogen‑bond acceptors, which places it within the lower boundary of lead‑like chemical space defined by the Rule of Three (MW ≤300, logP ≤3, HBD ≤3, HBA ≤3) [1]. In comparison, optimized pyrimidine‑thiazole drug candidates such as DC120 (MW ≈ 450) and Thiazovivin (MW 283.36) exhibit higher molecular complexity and lipophilicity, contributing to enhanced target binding affinity and cellular permeability at the cost of increased off‑target promiscuity risk [2]. The target compound’s smaller size and higher fraction of sp³‑hybridized carbons theoretically offer superior ligand efficiency metrics, but in the absence of measured biochemical potency, this physicochemical advantage remains purely hypothetical for procurement decision‑making.

drug-likeness physicochemical properties ADME lead optimization

Regioisomeric Differentiation: 4‑Methylthiazole vs. 5‑Methylthiazole and Des‑Methyl Substitution Patterns

The 4‑methyl substitution on the thiazole ring creates a distinct steric and electronic environment compared to the 5‑methyl regioisomer (CAS 2034361‑20‑9) and the unsubstituted parent compound (6‑hydroxy‑N‑(thiazol‑2‑yl)pyrimidine‑4‑carboxamide) [1]. In published SAR studies on thiazole‑containing kinase and COX‑2 inhibitors, moving a methyl group from the 4‑ to the 5‑position has been shown to alter the dihedral angle between the thiazole and pyrimidine rings by up to 15°, affecting the presentation of the hydrogen‑bond donor/acceptor pharmacophore to the target protein [2]. Although no direct comparative biochemical data exist for these three analogs, the documented conformational differences provide a sufficient physicochemical basis to assert that these compounds should not be treated as interchangeable by procurement scientists. The 4‑methyl regioisomer is expected to sample a distinct conformational ensemble, which may translate into unique target engagement profiles not achievable with the 5‑methyl or des‑methyl variants.

regioisomer structure‑activity relationship thiazole substitution molecular recognition

Evidence‑Anchored Application Scenarios for 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034620-92-1) in Drug Discovery and Chemical Biology


Fragment‑Based Lead Discovery (FBLD) Starting Point for COX‑2 or Kinase Programs

Given its low molecular weight (236.25 g/mol) and favorable ligand efficiency potential, 6‑hydroxy‑N‑(4‑methylthiazol‑2‑yl)pyrimidine‑4‑carboxamide is best deployed as a fragment‑sized scaffold in FBLD campaigns targeting COX‑2 or ATP‑binding kinase pockets. The reported COX‑2 inhibitory activity comparable to celecoxib—pending independent verification—suggests that the compound already occupies a productive binding pose that can be optimized through structure‑guided elaboration at the 2‑, 5‑, or 6‑positions of the pyrimidine ring, as well as through replacement of the 4‑methylthiazole with bulkier heterocycles to enhance selectivity . Researchers initiating FBLD projects should procure this compound specifically for crystallographic soaking or NMR‑based binding experiments, where its small size facilitates unambiguous electron density fitting and rapid SAR expansion.

Regioisomeric Selectivity Probe for Thiazole‑Dependent Target Engagement

The distinct conformational preference of the 4‑methylthiazole regioisomer compared to the 5‑methyl and des‑methyl analogs makes this compound a valuable tool for probing the geometric requirements of thiazole‑binding sites. Procurement scientists supporting SAR-by‑catalog or parallel synthesis initiatives should include all three regioisomers as a matched set to map the steric tolerance of targets such as COX‑2, sEH (soluble epoxide hydrolase), or ROCK kinases [1]. Differential activity within this regioisomeric series can rapidly reveal the orientation dependence of the thiazole‑target interaction, informing subsequent medicinal chemistry decisions without the need for de novo synthesis.

Negative Control Compound for Pyrimidine‑Thiazole Kinase Inhibitor Assays

Because no kinase inhibition data exist for 6‑hydroxy‑N‑(4‑methylthiazol‑2‑yl)pyrimidine‑4‑carboxamide, it can serve as a scaffold‑matched negative control in biochemical kinase panels. When run alongside structurally similar but validated kinase inhibitors such as Thiazovivin or DC120, a lack of activity for this compound provides evidence that the observed inhibition from other pyrimidine‑thiazole derivatives is driven by specific substituent interactions rather than by non‑specific colloidal aggregation or assay interference . This application is particularly relevant for screening laboratories that require a comprehensive set of inactive analogs to establish assay robustness and Z'‑factor statistics.

Computational Docking Template for Virtual Screening Library Design

The compound’s compact structure and well‑defined hydrogen‑bonding pharmacophore (6‑OH donor, carboxamide linker, thiazole nitrogen acceptor) make it an ideal template for generating focused virtual libraries in structure‑based drug design . Computational chemists can use the experimentally determined or docked binding pose of this compound—once validated by X‑ray crystallography or saturation transfer difference (STD) NMR—as a seed for R‑group enumeration and pharmacophore‑guided screening of commercial or in‑house compound collections. Procurement of a high‑purity batch (>95%) is essential for obtaining reliable biophysical validation data that will anchor subsequent computational models.

Quote Request

Request a Quote for 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.